molecular formula C23H19NO4S B2806930 (Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline CAS No. 1321743-46-7

(Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline

Cat. No. B2806930
CAS RN: 1321743-46-7
M. Wt: 405.47
InChI Key: DRZOARFHADFDMP-VHXPQNKSSA-N
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Description

(Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline, also known as MTC, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTC is a chromene derivative that possesses a unique chemical structure, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of (Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. (Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, (Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline has been found to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
(Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline has been shown to have several biochemical and physiological effects. Studies have demonstrated that (Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline can inhibit the activity of certain enzymes, including topoisomerase II and cyclooxygenase-2, which are involved in cancer cell growth and inflammation, respectively. (Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline has also been found to decrease the production of reactive oxygen species, which can cause cellular damage and contribute to the development of cancer and other diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using (Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline in lab experiments is its relatively simple synthesis method. (Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline can also be easily modified to produce derivatives with potentially improved pharmacological properties. However, one limitation of using (Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the development of (Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline and its derivatives. One potential application is in the treatment of cancer, either as a standalone therapy or in combination with other chemotherapeutic agents. Additionally, (Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline may have applications in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Further research is needed to fully understand the mechanism of action of (Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline and its potential therapeutic applications.

Synthesis Methods

(Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline can be synthesized by the reaction of 3-tosyl-2H-chromen-2-ylideneamine with p-anisidine in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of (Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline. The synthesis of (Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline is relatively simple and can be carried out on a large scale, making it a viable compound for drug development.

Scientific Research Applications

(Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline has been the focus of several scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. (Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, (Z)-4-methoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline has been shown to have a synergistic effect when used in combination with other chemotherapeutic agents, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4S/c1-16-7-13-20(14-8-16)29(25,26)22-15-17-5-3-4-6-21(17)28-23(22)24-18-9-11-19(27-2)12-10-18/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZOARFHADFDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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